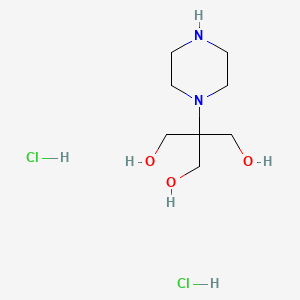
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is a chemical compound that features a piperazine ring, a hydroxymethyl group, and a propane-1,3-diol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride typically involves the reaction of piperazine with formaldehyde and a suitable diol under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
科学的研究の応用
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is utilized in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)piperazine: Lacks the propane-1,3-diol backbone.
1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups on the piperazine ring.
2-(Hydroxymethyl)-2-(methylpiperazin-1-yl)propane-1,3-diol: Similar structure with a methyl group on the piperazine ring.
Uniqueness
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C8H20Cl2N2O3 |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O3.2ClH/c11-5-8(6-12,7-13)10-3-1-9-2-4-10;;/h9,11-13H,1-7H2;2*1H |
InChIキー |
RUERIADFTRGUCP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(CO)(CO)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


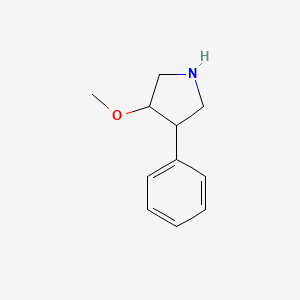
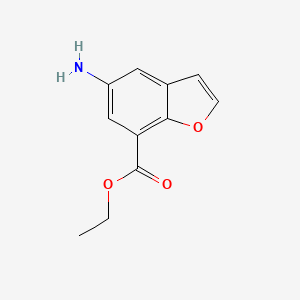
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
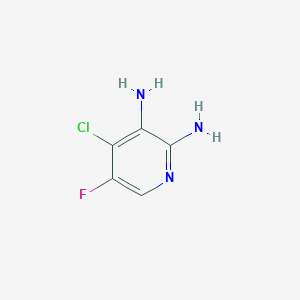
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)

![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
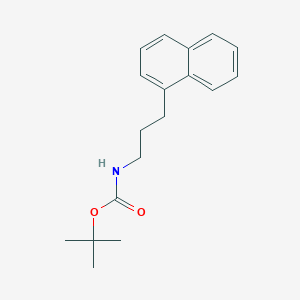
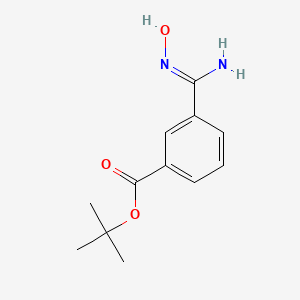
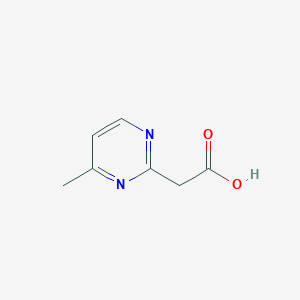
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
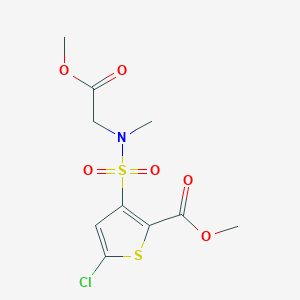
![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)

